molecular formula C19H21NO5 B2408931 [(2-ethoxyphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate CAS No. 475237-53-7

[(2-ethoxyphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate

Cat. No.: B2408931
CAS No.: 475237-53-7
M. Wt: 343.379
InChI Key: GSHCRBUQAQAUHR-UHFFFAOYSA-N
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Description

[(2-ethoxyphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate is an organic compound that belongs to the class of esters and carbamates. This compound is characterized by the presence of both an ester functional group and a carbamate group, making it a versatile molecule in various chemical reactions and applications. Its structure includes an ethoxyphenyl group, a methoxyphenyl group, and a carbamoylmethyl linkage, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-ethoxyphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate typically involves a multi-step process:

  • Formation of the Carbamate Intermediate

      Starting Materials: 2-ethoxyaniline and phosgene.

      Reaction Conditions: The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane. The temperature is maintained at low levels to control the reactivity of phosgene.

      Reaction: 2-ethoxyaniline reacts with phosgene to form the corresponding isocyanate intermediate, which is then treated with methanol to yield the carbamate intermediate.

  • Esterification

      Starting Materials: The carbamate intermediate and 3-methoxyphenylacetic acid.

      Reaction Conditions: The esterification reaction is typically catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is conducted under reflux conditions to drive the reaction to completion.

      Reaction: The carbamate intermediate reacts with 3-methoxyphenylacetic acid to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

      Conditions: Oxidation reactions are typically carried out under acidic or basic conditions, depending on the desired product.

      Products: Oxidation of the ester group can lead to the formation of carboxylic acids, while oxidation of the aromatic rings can yield quinones.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

      Conditions: Reduction reactions are usually performed under anhydrous conditions to prevent hydrolysis of the reducing agent.

      Products: Reduction of the ester group can produce alcohols, while reduction of the carbamate group can yield amines.

  • Substitution

      Reagents: Nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻).

      Conditions: Substitution reactions often require basic conditions to facilitate the nucleophilic attack.

      Products: Substitution at the ester group can lead to the formation of different esters or carboxylates, while substitution at the aromatic rings can yield various substituted aromatic compounds.

Scientific Research Applications

[(2-ethoxyphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate has a wide range of applications in scientific research:

  • Chemistry

      Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

      Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology

      Enzyme Inhibition: The compound can act as an inhibitor of specific enzymes, providing insights into enzyme function and regulation.

      Protein Labeling: It can be used to label proteins for studying protein-protein interactions and cellular localization.

  • Medicine

      Drug Development: Its unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

      Diagnostics: It can be used in diagnostic assays to detect the presence of specific biomolecules.

  • Industry

      Polymer Production: It can be used as a monomer or additive in the production of polymers with specific properties.

      Coatings: Its chemical stability makes it suitable for use in protective coatings and surface treatments.

Comparison with Similar Compounds

[(2-ethoxyphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate can be compared with other similar compounds, such as:

  • [(2-methoxyphenyl)carbamoyl]methyl 2-(3-ethoxyphenyl)acetate

      Similarity: Both compounds contain carbamate and ester groups with substituted phenyl rings.

      Difference: The position of the methoxy and ethoxy groups is reversed, which can affect their reactivity and biological activity.

  • [(2-ethoxyphenyl)carbamoyl]methyl 2-(4-methoxyphenyl)acetate

      Similarity: Both compounds have similar functional groups and overall structure.

      Difference: The position of the methoxy group on the phenyl ring is different, which can influence the compound’s interaction with molecular targets.

  • [(2-ethoxyphenyl)carbamoyl]methyl 2-(3-hydroxyphenyl)acetate

      Similarity: Both compounds share the carbamate and ester functionalities.

      Difference: The presence of a hydroxy group instead of a methoxy group can significantly alter the compound’s chemical properties and reactivity.

Properties

IUPAC Name

[2-(2-ethoxyanilino)-2-oxoethyl] 2-(3-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c1-3-24-17-10-5-4-9-16(17)20-18(21)13-25-19(22)12-14-7-6-8-15(11-14)23-2/h4-11H,3,12-13H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSHCRBUQAQAUHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)COC(=O)CC2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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